molecular formula C18H10F6N2O B12886141 2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide CAS No. 655222-65-4

2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide

Cat. No.: B12886141
CAS No.: 655222-65-4
M. Wt: 384.3 g/mol
InChI Key: OJYSPWLDDDZCIT-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide is a compound that features a quinoline core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a carboxamide group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the 3,5-Bis(trifluoromethyl)phenyl Group: This step often involves the use of 3,5-bis(trifluoromethyl)benzaldehyde or related compounds in a Friedel-Crafts acylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline core or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different functional groups onto the quinoline ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts where necessary.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

    Materials Science: Its fluorinated groups and quinoline core can contribute to the development of advanced materials with specific electronic or optical properties.

    Catalysis: The compound can be used as a ligand or catalyst in various organic transformations, leveraging its ability to stabilize transition states and activate substrates.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the quinoline core can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: These compounds share the quinoline core and fluorine substituents, but differ in the specific positions and types of fluorine-containing groups.

    Trifluoromethylphenyl Derivatives: Compounds with similar trifluoromethylphenyl groups but different core structures.

Uniqueness

2-(3,5-Bis(trifluoromethyl)phenyl)quinoline-8-carboxamide is unique due to the combination of its quinoline core, trifluoromethylphenyl group, and carboxamide functionality. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various scientific fields.

Biological Activity

The compound 2-(3,5-bis(trifluoromethyl)phenyl)quinoline-8-carboxamide is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their biological efficacy due to improved lipophilicity and binding affinity to biological targets.

Antimicrobial Activity

Research has shown that quinoline derivatives, particularly those containing trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The trifluoromethyl group enhances the lipophilicity of these compounds, facilitating better membrane penetration and increased activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSATBD
3,5-Bis(trifluoromethyl)phenyl pyrazole derivativesE. coli0.5 µg/mL
2,8-bis(trifluoromethyl)quinoline analogsZika VirusEC50 = 0.8 µM

Antiviral Activity

Quinoline derivatives have been investigated for their antiviral properties against various viruses, including Zika virus and dengue virus. For example, related compounds have shown promising results in inhibiting Zika virus replication in vitro with EC50 values significantly lower than existing antiviral treatments .

Case Study: Antiviral Efficacy Against Zika Virus

  • A study on 2,8-bis(trifluoromethyl)quinoline derivatives indicated that certain analogs exhibited a mean EC50 value of 0.8 μM, which is five times more potent than mefloquine, a known antiviral agent . This suggests that the structural modifications in quinoline derivatives can lead to enhanced antiviral activity.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied, with many compounds demonstrating the ability to inhibit cancer cell proliferation. The structural features of this compound may contribute to its cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCancer TypeIC50 (µM)
This compoundHeLa cellsTBD
Latonduine derivativesVarious solid tumorsIC50 < 10

The mechanism by which quinoline derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For instance:

  • Antimicrobial Action: These compounds may disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antiviral Action: They may interfere with viral replication processes by targeting viral proteins or host cell pathways.
  • Anticancer Action: Many quinolines act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in cell proliferation.

Properties

CAS No.

655222-65-4

Molecular Formula

C18H10F6N2O

Molecular Weight

384.3 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]quinoline-8-carboxamide

InChI

InChI=1S/C18H10F6N2O/c19-17(20,21)11-6-10(7-12(8-11)18(22,23)24)14-5-4-9-2-1-3-13(16(25)27)15(9)26-14/h1-8H,(H2,25,27)

InChI Key

OJYSPWLDDDZCIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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